Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate
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Overview
Description
Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an amino group, a cyclopropylamino group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of ethyl benzoate to introduce a nitro group, followed by reduction to form the corresponding amine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoates, while reduction can produce aminobenzoates .
Scientific Research Applications
Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2-amino-5-(cyclopropylamino)-4-chlorobenzoate
- Ethyl 2-amino-5-(cyclopropylamino)-4-bromobenzoate
- Ethyl 2-amino-5-(cyclopropylamino)-4-iodobenzoate
Comparison: Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its halogenated counterparts .
Properties
Molecular Formula |
C12H15FN2O2 |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-12(16)8-5-11(15-7-3-4-7)9(13)6-10(8)14/h5-7,15H,2-4,14H2,1H3 |
InChI Key |
BDNDVFMJNPCZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)F)NC2CC2 |
Origin of Product |
United States |
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